molecular formula C13H18N2 B2958547 3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentan-1-amine CAS No. 2287343-69-3

3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2958547
CAS No.: 2287343-69-3
M. Wt: 202.301
InChI Key: OHCFJZZBMLMCTM-UHFFFAOYSA-N
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Description

3-[4-(Dimethylamino)phenyl]bicyclo[111]pentan-1-amine is a compound that features a bicyclo[111]pentane core with a dimethylamino phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for both laboratory and industrial production.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The scalability of carbene insertion and nucleophilic/radical addition reactions makes them ideal for industrial applications. Additionally, the use of automated synthesis equipment can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the substituent introduced.

Scientific Research Applications

3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets and pathways within a biological system. The compound’s unique structure allows it to interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane derivatives: These compounds share the same bicyclo[1.1.1]pentane core but differ in their functional groups.

    Cubanes: These compounds have a similar three-dimensional structure but with a different core.

    Higher bicycloalkanes: These compounds have a similar bicyclic structure but with additional carbon atoms.

Uniqueness

3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentan-1-amine is unique due to its specific combination of the bicyclo[1.1.1]pentane core and the dimethylamino phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-15(2)11-5-3-10(4-6-11)12-7-13(14,8-12)9-12/h3-6H,7-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCFJZZBMLMCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C23CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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